Crotononitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis

Crotononitrile's primary application in scientific research lies in organic synthesis. It serves as a crucial starting material or intermediate in the production of numerous complex organic compounds, including:

- Pharmaceutical drugs: Crotononitrile plays a significant role in the synthesis of various pharmaceutical drugs due to its ability to introduce nitrogen-containing functional groups into complex molecules. This characteristic is essential for developing new drugs with desired therapeutic properties [].

- Agrochemicals: The agricultural sector utilizes crotononitrile in the synthesis of various agrochemicals, such as herbicides, insecticides, and fungicides [].

- Fine chemicals: Crotononitrile finds application in the production of various fine chemicals, including dyes, pigments, and flavors [].

- Heterocycles: Due to its reactivity, crotononitrile is a valuable reagent in the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon [].

Polymer Chemistry

Beyond organic synthesis, crotononitrile also contributes to polymer chemistry. It acts as a monomer, a building block for forming polymers with unique properties. These polymers exhibit characteristics such as:

- High mechanical strength: Polymers derived from crotononitrile demonstrate enhanced mechanical strength, making them suitable for various engineering applications [].

- Thermal stability: These polymers possess excellent thermal stability, allowing them to withstand high temperatures without degradation [].

- Solvent resistance: Polymers synthesized using crotononitrile exhibit resistance to various solvents, expanding their potential applications [].

Other Research Applications

The diverse chemical properties of crotononitrile extend its scientific research applications beyond organic synthesis and polymer chemistry. Some additional research areas utilizing crotononitrile include:

- Material science: Researchers explore the use of crotononitrile in developing advanced materials like coatings, adhesives, and composites due to its unique chemical and physical properties [].

- Catalysis: Crotononitrile can act as a ligand in the development of new catalysts, substances that accelerate chemical reactions [].

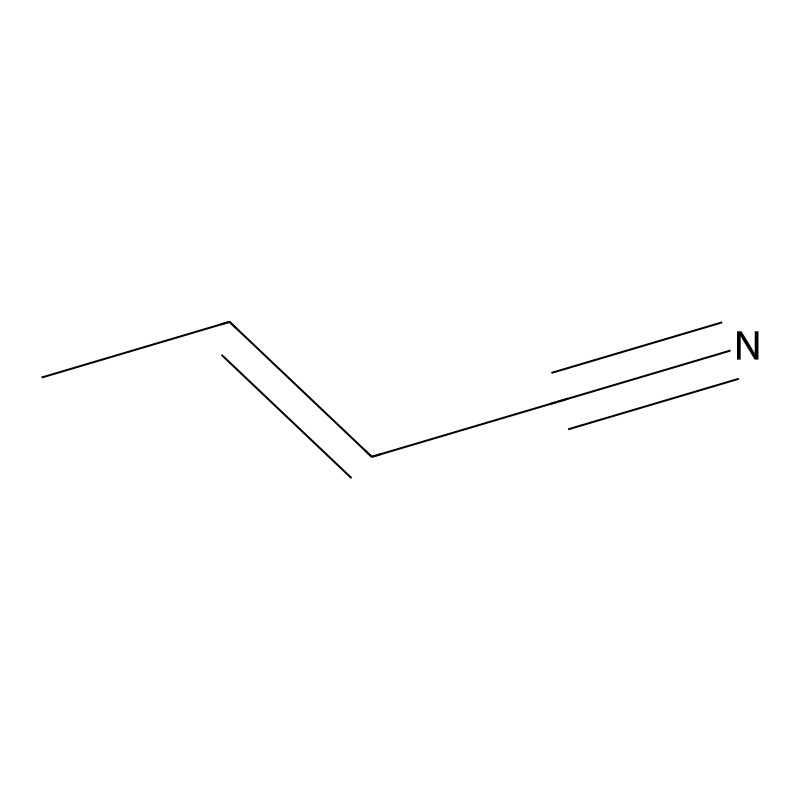

Crotononitrile, chemically known as 2-butenenitrile, is an organic compound with the molecular formula and a molecular weight of 67.09 g/mol. It appears as a clear light yellow liquid and is classified as a nitrile. Crotononitrile is notable for its structural isomerism, existing in both cis and trans forms. The compound is recognized for its neurotoxic properties, which have been the subject of various studies .

Research indicates that crotononitrile exhibits neurotoxic effects. It has been shown to cause injury to the skin, eyes, and respiratory tract upon exposure. The compound can provoke lacrimation and other adverse health effects, necessitating careful handling in laboratory and industrial settings . Its biological activity extends to interactions with various biological systems, although specific pharmacological applications remain limited.

Crotononitrile can be synthesized through several methods:

- Dehydrogenation of 2-Butylamine: This method involves heating 2-butylamine under controlled conditions.

- Reactions of Acrolein with Ammonia: This process utilizes acrolein as a starting material which reacts with ammonia to form crotononitrile.

- Catalytic Reactions: Recent patents have proposed catalytic methods for synthesizing crotononitrile from simpler precursors, enhancing yield and efficiency in production .

Crotononitrile has diverse applications across various fields:

- Chemical Intermediates: It serves as an important building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

- Polymer Industry: Crotononitrile is utilized in the manufacture of polymers and resins due to its reactive nitrile group.

- Laboratory Reagent: In research settings, it is often used as a reagent in organic synthesis reactions .

Studies on crotononitrile's interactions have primarily focused on its reactivity with other chemical species. For example, investigations into its behavior with diazoketones have revealed pathways leading to pyridazinone derivatives. Such interactions highlight its potential utility in synthetic organic chemistry . Additionally, research into gas phase reactions involving carbon cluster ions has provided insights into the stability and reactivity of crotononitrile under different conditions .

Crotononitrile shares structural similarities with several other nitriles and alkenes. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Acrylonitrile | Widely used in plastics; less toxic than crotononitrile. | |

| Butyronitrile | Similar structure; used as a solvent and intermediate. | |

| Propionitrile | Used in organic synthesis; lower boiling point than crotononitrile. | |

| 2-Pentenenitrile | Longer carbon chain; used similarly but less common. |

Uniqueness of Crotononitrile

Crotononitrile's uniqueness lies in its specific structural configuration (cis/trans isomerism) and its neurotoxic properties, which differentiate it from other nitriles such as acrylonitrile and butyronitrile. Its role in specialized

Crotononitrile, also known as 2-butenenitrile or but-2-enenitrile, is an organic compound with the molecular formula C₄H₅N that exists as a colorless to pale yellow liquid with a pungent odor [1]. This versatile nitrile compound serves as an important intermediate in organic synthesis due to its reactive double bond and nitrile functional group [3]. The conventional synthesis of crotononitrile primarily involves two main routes: hydrocyanation and dehydration reactions [2].

Hydrocyanation Route

Hydrocyanation represents a significant synthetic pathway for crotononitrile production, involving the addition of hydrogen cyanide to alkenes [17]. This process typically requires a catalyst when the substrate alkene is unactivated and is conducted on an industrial scale for producing various nitrile compounds [17]. The general reaction for hydrocyanation can be represented as:

RCH=CH₂ + HCN → RCH₂-CH₂-CN [17]

The reaction mechanism proceeds through several key steps:

- Oxidative addition of hydrogen cyanide to a low-valent metal complex, forming a hydrido cyanide complex [17]

- Binding of the alkene to the metal complex [17]

- Migratory insertion to produce an alkylmetal cyanide [17]

- Reductive elimination of the nitrile product, which is typically the rate-limiting step [3]

For crotononitrile synthesis specifically, nickel-based catalysts with phosphite ligands are commonly employed to facilitate the hydrocyanation reaction [17]. Lewis acids such as triphenylboron can be added to accelerate the reductive elimination step, thereby increasing the overall reaction rate [17] [20].

Dehydration Route

The dehydration pathway represents another conventional method for crotononitrile synthesis, primarily starting from crotonic acid or crotonamide precursors [10] [14]. This approach involves the removal of water molecules from these starting materials to form the nitrile functional group [10].

When starting from crotonic acid, the synthesis typically proceeds through a two-step process:

- Conversion of crotonic acid to crotonamide via an acid chloride intermediate

- Dehydration of crotonamide to yield crotononitrile

The dehydration of crotonamide can be accomplished using various dehydrating agents, including benzenesulfonyl chloride in combination with pyridine [21]. This reaction is typically conducted under mild conditions to prevent isomerization or other side reactions [14] [21].

| Synthetic Route | Starting Material | Key Reagents | Catalyst | Typical Yield |

|---|---|---|---|---|

| Hydrocyanation | Alkenes | Hydrogen cyanide | Nickel phosphite complexes | 70-85% |

| Dehydration | Crotonic acid | Thionyl chloride, ammonia, benzenesulfonyl chloride, pyridine | DMF (catalytic) | >90% |

| Dehydration | Crotonamide | Benzenesulfonyl chloride, pyridine | - | >90% |

Industrial-Scale Production Techniques

The industrial production of crotononitrile employs specialized techniques to ensure efficient, cost-effective, and scalable manufacturing processes [14]. These methods have been developed to overcome challenges associated with handling reactive intermediates, controlling isomer formation, and maintaining product purity [21].

Crotonic Acid Dehydration Process

A prominent industrial-scale production method for crotononitrile involves the dehydration of crotonic acid through a multi-step process [21]. This approach is particularly advantageous due to the relatively low cost and ready availability of crotonic acid as a starting material [14] [21].

The industrial process typically follows these steps:

- Reaction of crotonic acid with thionyl chloride in the presence of catalytic amounts of dimethylformamide (DMF) to form the acid chloride intermediate [21]

- Conversion of the acid chloride to crotonamide through reaction with ammonia water [21]

- Dehydration of crotonamide using benzenesulfonyl chloride and pyridine to produce crotononitrile [21]

This method is particularly suitable for large-scale industrial production as it avoids the use of complex distillation equipment such as rectifying towers, simplifying the operation and improving production efficiency [21]. Additionally, the process allows for the recovery of pyridine through alkali treatment of the aqueous phase, reducing production costs [14] [21].

Nickel-Catalyzed Hydrocyanation Systems

Industrial production of crotononitrile can also be achieved through nickel-catalyzed hydrocyanation systems, which are widely employed for the synthesis of various nitrile compounds [17] [20]. These systems typically utilize nickel complexes with phosphite ligands as catalysts and operate under controlled temperature and pressure conditions [17].

A significant challenge in industrial hydrocyanation processes is catalyst deactivation through the formation of dicyanonickel(II) species, which are unreactive toward alkenes [17]. This deactivation can occur through two main pathways:

Ni(H)(CN)L₂ + HCN → Ni(CN)₂L₂ + H₂

Ni(R)(CN)L₂ + HCN → Ni(CN)₂L₂ + RH [17]

To address this challenge, industrial processes often incorporate Lewis acids such as triphenylboron, which facilitate the reductive elimination step and help maintain catalyst activity [17] [20]. Additionally, careful control of reaction conditions and continuous monitoring are essential for optimizing yield and selectivity in industrial-scale hydrocyanation processes [20].

Isomer-Specific Synthesis (Cis vs. Trans)

Crotononitrile exists in two geometric isomeric forms: cis and trans [7]. The thermal cis-trans isomerization of crotononitrile has been studied extensively in the gas phase at pressures ranging from 0.2 to 20 mm and temperatures from 300°C to 560°C [7]. Research findings indicate that for the equilibrium cis → trans, ΔH = 0.17±0.12 kcal/mole and ΔS = -0.39±0.19 cal/mole°K [7]. The isomerization process is characterized as a homogeneous, unimolecular, reversible first-order reaction [7].

Trans-Isomer Synthesis

The synthesis of trans-crotononitrile with high selectivity is particularly important for industrial applications due to its greater stability and utility in certain chemical processes [14] [21]. A method for preparing single-configuration trans-crotononitrile involves using crotonic acid as the starting material [14] [21].

The process typically follows these steps:

- Mixing crotonic acid with dichloromethane and a catalytic amount of DMF [21]

- Addition of thionyl chloride to form the acid chloride intermediate [21]

- Reaction with ammonia water to produce trans-crotonamide [21]

- Dehydration using benzenesulfonyl chloride and pyridine to yield trans-crotononitrile [21]

This approach yields predominantly trans-crotononitrile due to the preservation of the trans configuration present in the crotonic acid starting material throughout the reaction sequence [14] [21].

Cis-Isomer Synthesis

The synthesis of cis-crotononitrile presents additional challenges due to its lower thermodynamic stability compared to the trans isomer [7] [8]. However, specific methods have been developed to produce and isolate the cis isomer [7].

Another method for obtaining cis-crotononitrile involves the controlled isomerization of the trans isomer [8] [16]. This can be achieved through photochemical processes, where irradiation of trans-crotononitrile with blue light can induce trans-to-cis isomerization [8]. Studies have shown that irradiation of trans isomers in acetonitrile solution can lead to gradual conversion to the cis form [8].

Isomerization Control

The control of isomerization during crotononitrile synthesis is crucial for obtaining the desired isomer with high selectivity [7] [8]. Several factors influence the isomerization process:

- Temperature: Higher temperatures generally favor the formation of the more thermodynamically stable trans isomer [7]

- Catalysts: Certain catalysts can promote isomerization between the cis and trans forms [16]

- Light: Photochemical processes can induce isomerization, particularly from trans to cis under specific wavelengths [8]

- Reaction medium: The solvent and other components of the reaction mixture can influence the isomerization equilibrium [16]

Research has shown that the isomerization of crotononitrile can be sensitized by the reversible addition of bromine atoms or through triplet state energy transfer mechanisms [16]. The kinetic behavior of crotononitrile isomerization is similar to that of methyl crotonate in the temperature range of 51 to 165°C, suggesting comparable isomerization mechanisms [16].

Purification and Isolation Strategies

The purification and isolation of crotononitrile are critical steps in ensuring product quality and performance in subsequent applications [15] [19]. Various techniques have been developed to separate crotononitrile from reaction mixtures and to achieve high purity levels [7] [15].

Distillation Methods

Distillation represents a primary method for the purification of crotononitrile, particularly in industrial settings [14] [21]. Conventional reduced pressure equipment is typically employed to distill crude crotononitrile and obtain the final product with high purity [21].

The distillation process must be carefully controlled to prevent thermal isomerization between the cis and trans forms, which can occur at elevated temperatures [7]. Additionally, the potential for polymerization during distillation presents a challenge that must be addressed through appropriate stabilizers or careful control of distillation conditions [7].

For laboratory-scale purification, gas chromatography can be employed to separate the cis and trans isomers of crotononitrile [7]. This technique allows for the isolation of each isomer with high purity, though the yields may be limited compared to industrial-scale distillation processes [7].

Extraction and Washing Procedures

Liquid-liquid extraction and washing procedures are commonly employed in the purification of crotononitrile, particularly following dehydration reactions [21]. These procedures help remove impurities and reaction by-products, improving the purity of the final product [21].

A typical purification sequence following the dehydration of crotonamide includes:

- Quenching the reaction mixture with water [21]

- Washing the organic layer with citric acid aqueous solution (typically 10%) [21]

- Washing with saturated sodium bicarbonate aqueous solution [21]

- Concentrating the organic layer under reduced pressure to obtain purified crotononitrile [21]

This sequence effectively removes residual pyridine, benzenesulfonyl chloride, and other impurities from the crude crotononitrile product [21].

Chromatographic Techniques

For high-purity applications or research purposes, chromatographic techniques offer effective methods for crotononitrile purification [19]. These approaches are particularly valuable when dealing with complex mixtures or when high levels of purity are required [19].

High-speed counter-current chromatography (HSCCC) represents an advanced purification technique that can be applied to the isolation of various organic compounds [19]. This method employs a pair of two-phase solvent systems and can achieve high levels of purity through a one-step separation process [19].

For the purification of nitrile compounds similar to crotononitrile, HSCCC can be performed using solvent systems composed of n-hexane-ethyl acetate-methanol-water in appropriate ratios [19]. This approach allows for the isolation of target compounds with purities exceeding 95% as determined by high-performance liquid chromatography (HPLC) [19].

Solid-Phase Purification Methods

Solid-phase purification methods, particularly those employing silica gel, represent another important approach for the purification of crotononitrile and related compounds [19]. These methods can be particularly effective for removing specific impurities or for achieving selective purification outcomes [19].

Normal-phase silica gel chromatography remains one of the most prevalent isolation methodologies for organic compounds, often combined with gravity-driven column chromatography and HPLC [19]. This combination has increased in popularity due to its effectiveness and the increased availability of automated equipment [19].

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H225 (99.04%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (99.04%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (37.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (37.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (61.54%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (36.54%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant